molecular formula C13H18N2O2 B13200902 Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13200902
M. Wt: 234.29 g/mol
InChI Key: UWHAKQOXXVMOEL-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is recognized for its unique structural characteristics, which include a fused bicyclic system with a cyclopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with cyclopropyl ketone, followed by cyclization and esterification to yield the desired product . Reaction conditions often involve the use of catalysts such as Lewis acids and bases, and the reactions are typically carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it is believed to inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to the death of the pathogen .

Comparison with Similar Compounds

Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives such as:

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)12-11(9-6-7-9)14-10-5-3-4-8-15(10)12/h9H,2-8H2,1H3

InChI Key

UWHAKQOXXVMOEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1CCCC2)C3CC3

Origin of Product

United States

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